N-(3-Bromopropyl) 3-boronobenzamide

Descripción general

Descripción

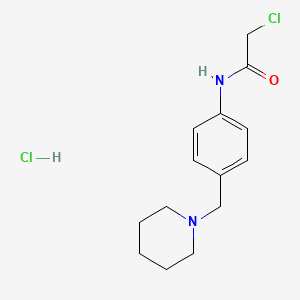

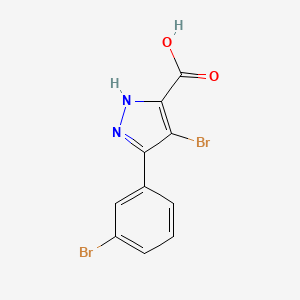

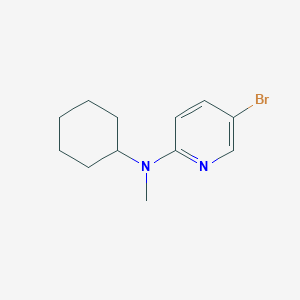

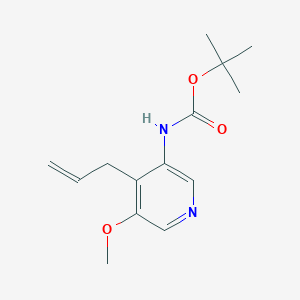

“N-(3-Bromopropyl) 3-boronobenzamide” is a chemical compound with the molecular formula C10H13BBrNO3 . It has a molecular weight of 285.93 .

Molecular Structure Analysis

The InChI code for “N-(3-Bromopropyl) 3-boronobenzamide” is 1S/C10H13BBrNO3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,5-6H2,(H,13,14) .Physical And Chemical Properties Analysis

“N-(3-Bromopropyl) 3-boronobenzamide” has a molecular weight of 285.93 . The compound is harmful by inhalation, in contact with skin, and if swallowed .Aplicaciones Científicas De Investigación

Photochemistry and Photodynamic Therapy

The Triplet Excited State of Bodipy : Boron dipyrromethene (Bodipy) derivatives, which share structural similarities with N-(3-Bromopropyl) 3-boronobenzamide, are extensively studied for their unique photochemical properties. The triplet excited state of Bodipy, achieved through the heavy atom effect, including bromination, is crucial for photodynamic therapy (PDT), photocatalysis, and triplet-triplet annihilation upconversion. These Bodipy-based photosensitizers, due to their strong absorption of visible or near-IR light and long-lived triplet excited state, show significant potential in applications like PDT and hydrogen production (Zhao et al., 2015).

Drug Discovery and Boron Neutron Capture Therapy (BNCT)

Carboranes as Pharmacophores : Boron-containing compounds, including carboranes, serve as unique pharmacophores in biologically active compounds. They are explored for enzyme inhibition, cancer therapy, and as antibody mimics for recognizing biologically important saccharides (Issa et al., 2011). Although specifics on drug use and dosage are excluded, the structural and functional versatility of boron in these contexts highlights its potential in advancing therapeutic strategies.

Boron in Biological Target Engagement

Unique Electrophile Properties : The versatility of boron, attributed to its empty p orbital allowing coordination with heteroatoms, facilitates its role as an electrophile in protein target engagement. This unique capability of boron compounds to form reversible covalent bonds with nucleophilic residues in proteins has been leveraged in the development of new therapeutics, showcasing boron's chameleonic ability to engage with biological targets (Diaz & Yudin, 2017).

Environmental and Analytical Applications

Boronic Acid-functionalized Magnetic Nanoparticles : Boronic acid-functionalized Fe3O4 magnetic nanoparticles (NPs), utilizing boron's affinity for cis-diol-containing compounds, demonstrate high capacity for specific extraction from complex matrices like plasma. This approach showcases boron's utility in the enrichment and detection of biomolecules, potentially contributing to advancements in analytical chemistry and environmental monitoring (Du et al., 2015).

Safety And Hazards

“N-(3-Bromopropyl) 3-boronobenzamide” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

[3-(3-bromopropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBrNO3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDZSVDQSVCTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCCBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657043 | |

| Record name | {3-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Bromopropyl) 3-boronobenzamide | |

CAS RN |

850567-42-9 | |

| Record name | {3-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[2-(Pyrrolidin-1-yl)ethyl]piperazine-1-sulfonyl}benzoic acid](/img/structure/B1519737.png)

![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)